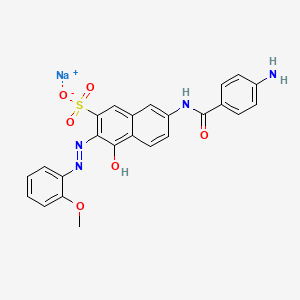
2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt is a complex organic compound. It is primarily used in the dye and pigment industry due to its vibrant color properties. This compound is known for its stability and solubility in water, making it a valuable component in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene, followed by diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the sulfonation, diazotization, and coupling reactions are carried out sequentially. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as different sulfonic acids, amines, and quinones, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic reagents.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo group allows it to form stable complexes with metals, which can be utilized in various applications. The sulfonic acid group enhances its solubility in water, facilitating its use in aqueous environments. The exact pathways and molecular targets can vary depending on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenesulfonic acid, 6-hydroxy-, monosodium salt
- 4-Amino-2-naphthalenesulfonic acid
- 4-Hydroxy-3-((2-methoxyphenyl)azo)-2-naphthalenesulfonic acid
Uniqueness
2-Naphthalenesulfonic acid, 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((2-methoxyphenyl)azo)-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, solubility, and vibrant color make it particularly valuable in the dye and pigment industry, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
6470-23-1 |
|---|---|
Formule moléculaire |
C24H19N4NaO6S |
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
sodium;7-[(4-aminobenzoyl)amino]-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C24H20N4O6S.Na/c1-34-20-5-3-2-4-19(20)27-28-22-21(35(31,32)33)13-15-12-17(10-11-18(15)23(22)29)26-24(30)14-6-8-16(25)9-7-14;/h2-13,29H,25H2,1H3,(H,26,30)(H,31,32,33);/q;+1/p-1 |
Clé InChI |
BZGZXWDAYNJIFU-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C4=CC=C(C=C4)N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


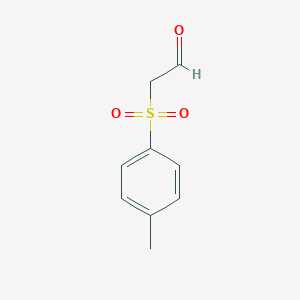



![Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B14730013.png)
![3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol](/img/structure/B14730016.png)
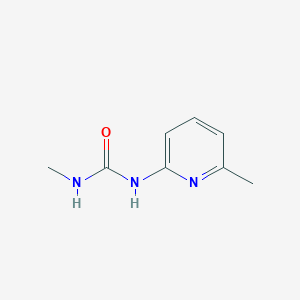
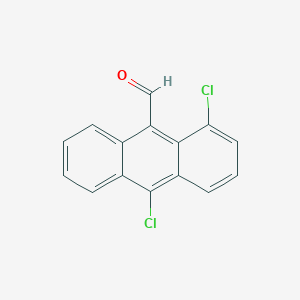
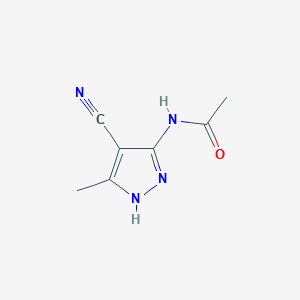

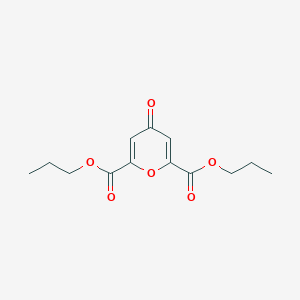
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
